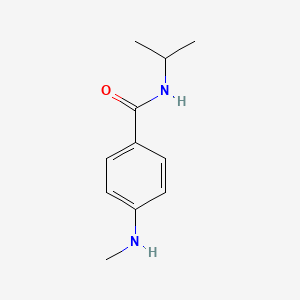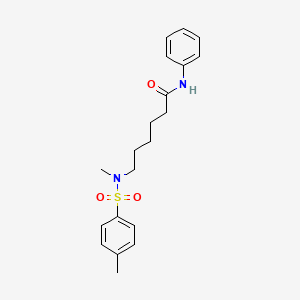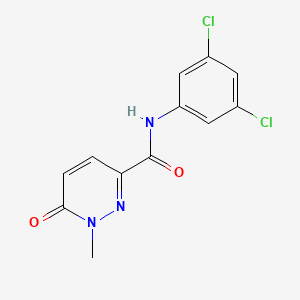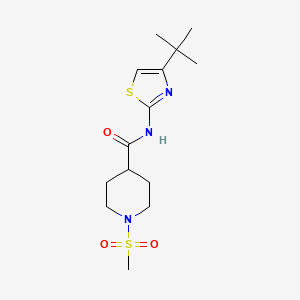![molecular formula C21H21N3O2 B6525938 N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 922953-22-8](/img/structure/B6525938.png)
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, also known as PD-166866, is a potent and selective inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. It is a small molecule designed to block the action of VEGF and its receptor, preventing the growth and proliferation of vascular endothelial cells. The compound has been studied extensively in vitro and in vivo and is being developed as a potential therapeutic agent for the treatment of various diseases associated with abnormal angiogenesis.
Scientific Research Applications
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. In vitro studies have demonstrated its ability to inhibit VEGF-induced angiogenesis, proliferation and migration of vascular endothelial cells. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In vivo studies have demonstrated its ability to reduce tumor growth and metastasis in animal models.
Mechanism of Action
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide inhibits the activity of VEGF by binding to its receptor tyrosine kinase, preventing the receptor from phosphorylating its downstream targets. This inhibition of the signaling cascade results in decreased proliferation, migration and angiogenesis of vascular endothelial cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth and proliferation of vascular endothelial cells in vitro and in vivo. It has also been shown to inhibit tumor cell growth and metastasis in animal models. Additionally, this compound has been shown to reduce inflammation and increase the expression of anti-angiogenic factors in the vasculature.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide in laboratory experiments include its ability to selectively inhibit the activity of VEGF and its receptor, as well as its potential therapeutic applications. However, it is important to note that the compound is not suitable for use in humans due to its potential toxicity. Additionally, the compound is not commercially available, making it difficult to obtain for laboratory use.
Future Directions
The future directions for N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide include further development of its potential therapeutic applications. This could include the development of novel formulations or delivery systems for the compound, as well as the investigation of its potential use in combination with other drugs. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide further insight into its potential therapeutic applications. Furthermore, further studies could be conducted to explore the potential of this compound in other diseases and conditions in which VEGF plays a role.
Synthesis Methods
The synthesis of N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves the condensation of 3,4-dimethylphenylacetic acid with 6-oxo-1,6-dihydropyridazin-1-yl acetamide, followed by N-benzylation. The reaction is catalyzed by a base and is carried out in an organic solvent such as dichloromethane. The reaction is typically performed in the presence of a catalyst, such as potassium carbonate, to improve the rate and yield of the reaction.
properties
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-8-9-18(12-16(15)2)19-10-11-21(26)24(23-19)14-20(25)22-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEXADIFWXITRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6525876.png)
![2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6525882.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)
![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)
![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B6525952.png)
![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)